4-Ethylanisole
Description
Nomenclature and Chemical Classification of 4-Ethylanisole
This compound, a substituted aromatic ether, is systematically known as 1-ethyl-4-methoxybenzene. researchgate.netnih.gov Its chemical structure consists of a benzene (B151609) ring substituted with an ethyl group and a methoxy (B1213986) group at the para position (positions 1 and 4, respectively). This compound belongs to the class of anisole (B1667542) derivatives, which are characterized by a methoxy group attached to a phenyl ring. nih.gov
The compound is a colorless to light yellow liquid under standard conditions and is recognized by its unique chemical identifiers. scbt.comresearchgate.net Its CAS Registry Number is 1515-95-3. scbt.com The molecular formula for this compound is C₉H₁₂O, and it has a molecular weight of approximately 136.19 g/mol . scbt.comnih.gov Other synonyms for this compound include p-ethylanisole, 4-methoxyethylbenzene, and methyl p-ethylphenyl ether. nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 1515-95-3 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 195 °C at 760 mmHg |
| Density | 0.958 g/mL at 25 °C |
| Refractive Index | 1.508 at 20 °C |
| Solubility | Insoluble in water, soluble in alcohol |
This table is populated with data from multiple sources. researchgate.netchemicalbook.com
Spectroscopic Data of this compound
| Spectroscopic Data | Identifier |
|---|---|
| InChI | InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 |
| InChIKey | HDNRAPAFJLXKBV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OC |
This table is populated with data from multiple sources. nih.gov
Historical Context and Significance of Anisole Derivatives in Chemical Science
Anisole, the parent compound of this compound, has long been a cornerstone in organic chemistry. nih.gov Historically, the synthesis of anisole and its derivatives, often achieved through methods like the Williamson ether synthesis, marked significant progress in the understanding and manipulation of aromatic compounds. nih.gov Anisole derivatives are widely recognized as valuable precursors in the synthesis of a diverse array of chemical products, including pharmaceuticals, fragrances, and dyes. nih.gov
The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution reactions, which makes the aromatic ring more activated towards substitution than benzene itself. This property has been fundamental in the development of various synthetic methodologies. The chemical reactivity of anisole allows for its participation in numerous organic reactions, including methylation, oxidation, and electrophilic aromatic substitution, which are crucial for creating complex molecules for industrial applications. mdpi.com
Contemporary Relevance of this compound in Advanced Organic Synthesis and Materials Science
In contemporary research, this compound has emerged as a useful substrate and building block in specialized areas of advanced organic synthesis. While its applications in materials science are less specifically documented in readily available literature, its role in sophisticated chemical transformations is noteworthy.
Advanced Organic Synthesis:
Detailed research has highlighted the utility of this compound in stereoselective reactions. Specifically, it is employed in ligand-assisted, copper-catalyzed enantioselective benzylic amination . chemicalbook.com This type of reaction is of high interest in medicinal chemistry for the synthesis of chiral amines, which are important pharmacophores. nih.govchemrxiv.org The use of a readily available starting material like this compound makes these advanced synthetic methods more practical and efficient. chemicalbook.comchemrxiv.org
Furthermore, this compound serves as a precursor in the synthesis of other valuable chemical intermediates. For instance, it can be used to synthesize 1-Methoxy-4-ethyl-1,4-cyclohexadiene . chemicalbook.com This transformation demonstrates the utility of this compound in accessing non-aromatic cyclic structures from simple aromatic precursors, a common strategy in the synthesis of complex natural products and other target molecules.
Materials Science:
While specific studies detailing the integration of this compound into advanced materials like high-performance polymers or organic electronic materials are not prominently featured in the reviewed literature, the broader class of anisole derivatives has been explored in materials science. For example, the structural motifs found in anisole derivatives are relevant to the design of liquid crystals and other functional materials. researchgate.netnih.gov However, direct research findings on the specific role of the ethyl substituent at the para-position of anisole in tuning material properties are not yet widely reported.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRAPAFJLXKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164795 | |
| Record name | 4-Ethylanisole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-95-3 | |
| Record name | 1-Ethyl-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylanisole | |
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| Record name | 1-Ethyl-4-methoxybenzene | |
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| Record name | 4-Ethylanisole | |
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| Record name | Benzene, 1-ethyl-4-methoxy | |
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| Record name | 4-ETHYLANISOLE | |
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Synthetic Methodologies for 4 Ethylanisole and Its Derivatives
Classical and Modern Synthesis Approaches to 4-Ethylanisole
Classical synthesis of this compound primarily relies on the functionalization of simpler aromatic precursors like anisole (B1667542) or 4-ethylphenol. These methods, rooted in fundamental organic reactions, remain widely used in both laboratory and industrial settings.
Two primary strategies for synthesizing this compound from anisole are the Williamson ether synthesis and the Friedel-Crafts reaction.
The Williamson ether synthesis provides an indirect route, starting from 4-ethylphenol. This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This nucleophilic phenoxide then reacts with an electrophilic methylating agent, like methyl iodide, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage, yielding this compound. utahtech.eduyoutube.comlumenlearning.com A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic halide. utahtech.edu
The Friedel-Crafts reaction offers a more direct approach starting from anisole. This electrophilic aromatic substitution can be performed in two steps:
Acylation : Anisole reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). tamu.eduyoutube.com The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of isomers. However, the para-substituted product, 4-methoxyacetophenone, is typically the major product due to reduced steric hindrance. youtube.com Zeolite catalysts have also been shown to effectively catalyze this reaction with high selectivity for the para isomer. scirp.orgresearchgate.net
Reduction : The ketone group of 4-methoxyacetophenone is then reduced to an ethyl group. This can be achieved through methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step sequence is often preferred over direct Friedel-Crafts alkylation with an ethyl halide, which is prone to polysubstitution and carbocation rearrangements.
Table 1: Comparison of Classical Synthesis Routes to this compound
| Synthesis Route | Starting Material(s) | Key Reagents | Mechanism | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Ethylphenol, Methyl Halide | Strong Base (e.g., NaOH), Phase Transfer Catalyst | SN2 | High yield, clean reaction, avoids isomeric mixtures. lumenlearning.comwikipedia.org | Requires pre-functionalized phenol. |
| Friedel-Crafts Acylation/Reduction | Anisole, Acyl Halide | Lewis Acid (e.g., AlCl3), Reducing Agent | Electrophilic Aromatic Substitution, Carbonyl Reduction | Readily available starting materials, avoids polyalkylation. youtube.com | Two-step process, requires stoichiometric Lewis acid. youtube.com |
While the prompt specifies copper-catalyzed methods, the prominent and recent advancements in the enantioselective amination of this compound's benzylic C–H bond have been dominated by engineered iron-heme enzymes. These biocatalytic systems provide a modern approach to synthesizing valuable chiral benzylic amines directly from the hydrocarbon precursor. In these reactions, this compound serves as the precursor substrate for the amination.
The process utilizes a catalyst based on a cytochrome P450 monooxygenase, which contains an iron-heme cofactor. nih.gov Though iron complexes are typically poor catalysts for C-H amination, embedding the cofactor within the enzyme's protein framework confers high activity and selectivity. nih.gov The reaction proceeds by activating a nitrene source, such as an organoazide, to form a reactive iron-nitrenoid intermediate, which then inserts into the benzylic C-H bond of this compound. nih.govnih.gov This method allows for direct and convergent functionalization in a single step from the alkane. nih.gov
The conversion of this compound into 1-methoxy-4-ethyl-1,4-cyclohexadiene is accomplished via the Birch reduction . wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of synthetic organic chemistry for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes. synarchive.com
The reaction is typically carried out by dissolving the aromatic substrate, this compound, in liquid ammonia (B1221849) at its boiling point (-33 °C) with an alkali metal such as sodium or lithium, and a proton source, usually an alcohol like ethanol (B145695) or t-butanol. wikipedia.orgmasterorganicchemistry.comadichemistry.com The mechanism involves the formation of a solvated electron, which adds to the aromatic ring to form a radical anion. wikipedia.orgnrochemistry.com This intermediate is protonated by the alcohol, and the resulting radical undergoes a second electron transfer followed by a final protonation to yield the non-conjugated 1,4-diene. nrochemistry.com
The regioselectivity is controlled by the substituents on the ring. The electron-donating methoxy group directs the reduction to produce a diene where the methoxy group remains on one of the double bonds. nrochemistry.com
Table 2: Summary of Birch Reduction of this compound
| Parameter | Description |
| Reaction Name | Birch Reduction |
| Substrate | This compound |
| Product | 1-Methoxy-4-ethyl-1,4-cyclohexadiene |
| Key Reagents | Alkali Metal (Na or Li), Liquid Ammonia (solvent), Alcohol (proton source) |
| Reaction Type | Organic Redox Reaction wikipedia.org |
| Key Intermediate | Radical Anion nrochemistry.com |
| Outcome | Partial reduction of the aromatic ring to a non-conjugated diene. wikipedia.orgmasterorganicchemistry.com |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis has emerged as a powerful tool for performing selective chemical transformations under mild conditions. Engineered enzymes, particularly those from the cytochrome P450 family, have been successfully repurposed to catalyze non-natural reactions on substrates like this compound.
The concept of nitrene transfer, traditionally the domain of transition metal chemistry, has been successfully implemented in biocatalytic systems using engineered heme proteins. nih.govnih.gov These enzymes can activate arylsulfonyl azides to generate a putative iron-nitrenoid intermediate, which is the key reactive species for nitrene transfer. nih.gov
In the context of this compound, researchers discovered that a P411 variant of cytochrome P450, originally evolved for other reactions, showed promiscuous activity for the amination of this compound's benzylic C-H bond using tosyl azide (B81097) as the nitrene source. nih.govnih.gov The reaction requires the reduction of the enzyme's ferric (Fe(III)) heme center to the catalytically active ferrous (Fe(II)) state. nih.gov This ferrous enzyme reacts with the azide substrate to form the nitrenoid, which then functionalizes the C-H bond. A competing pathway is the unproductive consumption of the azide to form a sulfonamide byproduct. nih.gov
Building on the principles of enzymatic nitrene transfer, directed evolution has been used to create highly efficient and selective biocatalysts for the intermolecular amination of benzylic C–H bonds. nih.gov Starting with a promiscuous P450 variant (P411), scientists improved its activity for the amination of this compound through successive rounds of mutation and screening. nih.gov
This evolutionary process led to the development of a catalyst named P411CHA ("C-H aminase"). nih.gov This specialized enzyme demonstrated a significant increase in both total turnovers and enantioselectivity for the reaction between this compound and the nitrene source. nih.gov The final variant is capable of achieving the transformation with high yield and nearly perfect enantiomeric excess (>99% ee), providing a direct and sustainable route to valuable chiral benzylic amines. nih.gov
Table 3: Directed Evolution of P450 for Benzylic Amination of this compound
| Enzyme Variant | Description | Total Turnovers (TTN) | Enantiomeric Excess (ee) |
| P411 variant P-4 | Initial promiscuous enzyme. nih.gov | ~167 (calculated from 6-fold improvement) | 14% nih.gov |
| P411CHA | Final evolved variant after directed evolution. nih.gov | 1,000 - 1,300 nih.gov | >99% nih.gov |
Directed Evolution of Heme Proteins for C-H Bond Functionalization
The functionalization of carbon-hydrogen (C-H) bonds, once a formidable challenge in chemical catalysis, is now achievable through biocatalysis. Heme proteins, particularly cytochromes P450, are known for their role in C-H oxidation in nature. nih.gov Scientists have harnessed and enhanced this capability through directed evolution, a process that mimics natural selection in a laboratory setting to create enzymes with new or improved activities. d-nb.info This technique involves introducing mutations into the genes of existing proteins and screening the resulting variants for desired functions. d-nb.info
Through this approach, enzymes have been engineered to catalyze reactions not known in biology, such as carbene and nitrene transfers. nih.gov Inspired by the ability of heme-containing compounds to perform these reactions, researchers discovered that heme proteins could catalyze cyclopropanation with diazo carbene precursors. d-nb.info This concept was extended to nitrene transfer reactions for C-H amination. d-nb.info
A notable success in this field is the directed evolution of a cytochrome P411 enzyme, which was engineered to become a highly efficient "nitrene transferase". d-nb.infocaltech.edu This evolved enzyme, P411CHA, can catalyze the amination of benzylic C-H bonds, such as the one in this compound, with exceptional enantioselectivity. d-nb.infocaltech.edu The protein environment imparts this novel reactivity to the earth-abundant iron in its porphyrin cofactor, offering a sustainable alternative to precious metal catalysts often used in synthetic chemistry. d-nb.info The evolution process optimized the enzyme to favor the desired nitrene transfer over competing reduction reactions. d-nb.info
Mechanism of Enzymatic Nitrogen Incorporation via Hydroxylamine (B1172632) with this compound
A significant advancement in biocatalytic C-H amination is the use of hydroxylamine (NH₂OH) as a nitrogen source. nih.govnih.gov While hydroxylamine-derived reagents are versatile in nitrene transfer, they often suffer from poor atom economy. nih.govnih.govosti.govresearchgate.net Activating hydroxylamine directly offers a sustainable route to synthesizing amines, with water as the only byproduct. caltech.edunih.govnih.gov
Researchers have successfully engineered a heme enzyme from the protoglobin of Pyrobaculum arsenaticum to utilize hydroxylammonium chloride, an inexpensive chemical, for nitrene transfer. caltech.edunih.govnih.govosti.gov Through directed evolution, highly efficient enzyme variants were generated for the primary amination of the benzylic C-H bond in this compound. nih.govresearchgate.net
Mechanistic studies indicate that the reaction proceeds through a stepwise radical pathway. caltech.edunih.govresearchgate.net The process involves a rate-limiting hydrogen atom transfer from the substrate. caltech.edunih.govnih.gov The enzyme's active site is believed to position the hydroxylamine to facilitate the cleavage of the N-O bond and the formation of a reactive iron-bound nitrene intermediate, analogous to the formation of Compound I in the peroxygenase cycle. nih.gov This novel enzymatic capability represents a valuable addition to the toolkit of "nitrene transferases". caltech.edunih.govosti.gov
| Enzyme System | Substrate | Reagent | Reaction | Mechanism |
| Engineered P. arsenaticum Protoglobin | This compound | Hydroxylammonium chloride | Benzylic C-H Primary Amination | Stepwise radical pathway with rate-limiting hydrogen atom transfer. caltech.edunih.gov |
Novel Synthetic Transformations Involving this compound
Copper-Catalyzed Benzylic C–H Bond Thiocyanation of this compound
A novel and efficient method for the direct thiocyanation of benzylic C-H bonds has been developed using copper-catalyzed radical relay. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This strategy is significant for its ability to functionalize ubiquitous benzylic C-H bonds, which are present in approximately 30% of top-selling drugs. chinesechemsoc.org The reaction demonstrates high site selectivity for the benzylic position, even in the presence of other potentially reactive C-H bonds. chinesechemsoc.org
The process utilizes a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI) to achieve the transformation, with the C-H substrate acting as the limiting reagent. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net The thiocyanation reactivity generally follows the order of 3° > 2° > 1° for benzylic C-H bonds. chinesechemsoc.org For a substrate like isobutylbenzene, which contains both a secondary benzylic and a tertiary aliphatic C-H bond, the reaction exclusively yields the product of benzylic thiocyanation. chinesechemsoc.org The resulting benzyl (B1604629) thiocyanates are versatile intermediates that can be converted into other valuable motifs such as isothiocyanates and thioureas. chinesechemsoc.orgchinesechemsoc.org
| Catalyst System | Substrate Type | Reagents | Transformation | Key Features |
| Copper(I) or (II) | Alkylarenes (e.g., this compound) | Ammonium thiocyanate (B1210189) (NH₄SCN), NFSI | Benzylic C-H Thiocyanation | High benzylic selectivity, broad substrate scope, C-H substrate as limiting reagent. chinesechemsoc.orgchinesechemsoc.org |
Benzylic C–H Acylation of this compound via Cooperative N-Heterocyclic Carbene and Photoredox Catalysis
A direct and site-selective acylation of benzylic C-H bonds has been achieved by merging N-heterocyclic carbene (NHC) and photoredox catalysis. researchgate.net This method allows for the synthesis of a wide range of benzylic ketones under mild conditions with good tolerance for various functional groups. researchgate.net The reaction demonstrates excellent regioselectivity, functionalizing the benzylic position para to an activating alkoxy group. researchgate.net
In the case of this compound, the reaction proceeds with complete regioselectivity at the benzylic position of the ethyl group. researchgate.net The cooperative catalytic system is believed to involve the formation of a benzyl radical from the substrate and a ketyl radical intermediate, with the coupling of these radicals being the key bond-forming step. nih.gov This transition-metal-free protocol provides a powerful tool for the direct installation of acyl groups onto sp³ C-H bonds. researchgate.netnih.gov
| Substrate | Catalyst System | Reaction | Yield | Selectivity |
| This compound | NHC / Photoredox (e.g., Ir-based photocatalyst) | Benzylic C-H Benzoylation | 65% | Exclusive functionalization of the ethyl moiety. researchgate.net |
Oxidative Carbonylation of Aromatic C-H Bonds of Anisole Derivatives
The oxidative carbonylation of aromatic C-H bonds is an atom- and step-economical method for synthesizing valuable carbonyl-containing compounds. researchgate.net Palladium-catalyzed systems have been developed to achieve this transformation on anisole and its derivatives under mild conditions. researchgate.netrsc.org
One approach utilizes a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a molybdovanadophosphate (HPMoV) co-catalyst. researchgate.netrsc.org Under a mixture of carbon monoxide (CO) and oxygen (O₂), anisole can be carboxylated to form a mixture of anisic acid isomers in good yield. researchgate.netrsc.org The HPMoV/O₂ system serves to reoxidize the Pd(0) intermediate back to the active Pd(II) state, completing the catalytic cycle. researchgate.net Another variation uses molybdenum hexacarbonyl, a solid and safer CO source, to perform alkoxycarbonylation of aromatic C-H bonds with various alcohols, demonstrating high regioselectivity. lookchem.com These methods provide a direct route to aromatic esters and carboxylic acids from simple arenes. lookchem.comnih.gov
| Catalyst System | Substrates | Reagents | Product Type |
| Pd(OAc)₂ / HPMoV | Anisole derivatives | CO, O₂ | Aromatic carboxylic acids researchgate.netrsc.org |
| Palladium / Mo(CO)₆ | 2-Arylpyridines, other arenes | Alcohols | Aromatic esters lookchem.com |
Radical Alkylation of Pyridines with this compound (Minisci Reaction)
The Minisci reaction is a classic method for the C-H functionalization of electron-deficient N-heterocycles, such as pyridine (B92270). wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle. wikipedia.orgresearchgate.net This reaction is synthetically valuable as it allows for the direct alkylation of the heteroaromatic ring, a transformation not possible with Friedel-Crafts chemistry. wikipedia.org
In the context of this compound, a benzylic radical (the 1-(4-methoxyphenyl)ethyl radical) can be generated via hydrogen atom transfer (HAT) or oxidative decarboxylation from a suitable precursor. This radical can then attack an activated pyridine ring. A significant challenge in Minisci reactions is controlling the regioselectivity, as addition can occur at multiple positions (typically C-2 and C-4), often leading to isomeric mixtures. nih.govnih.gov Modern variations of the reaction employ strategies like blocking groups or specialized activation reagents to achieve high C-4 selectivity. nih.govresearchgate.net This allows for the precise installation of alkyl groups, derived from substrates like this compound, onto the pyridine core, providing access to valuable building blocks for pharmaceuticals and materials. nih.govnih.gov
Spectroscopic Characterization and Elucidation of 4 Ethylanisole
Advanced Spectroscopic Techniques for 4-Ethylanisole Analysis
Resonance Enhanced Two-Photon Ionization (REMPI) Spectroscopy
Resonance Enhanced Two-Photon Ionization (REMPI) is a highly sensitive and selective technique used for the spectroscopic study of atoms and molecules. nih.gov The process typically involves the absorption of a first photon to excite a molecule to an intermediate electronic state, followed by the absorption of a second photon that provides sufficient energy to ionize it. nih.gov The resulting ions are then detected, often by a mass spectrometer, allowing for mass-resolved excitation spectra. nih.gov
In the study of this compound, one-color REMPI spectroscopy has been utilized to probe the S₁ ← S₀ transition. researchgate.net The REMPI spectrum reveals the band origin of the first electronically excited state (S₁) to be at 35,986 cm⁻¹. This technique provides critical information about the electronic structure and vibrational levels of the molecule in its excited state. researchgate.net
Mass Analyzed Threshold Ionization (MATI) Spectroscopy
Following the initial excitation, Mass Analyzed Threshold Ionization (MATI) spectroscopy provides detailed information about the cationic ground state (D₀) of a molecule. This method is used to determine precise ionization energies and to study the vibrational modes of the resulting cation. nih.gov
For this compound, the MATI spectrum was recorded, yielding an accurate adiabatic ionization energy of 64,158 ± 5 cm⁻¹ (approximately 7.956 eV). researchgate.net This value represents the precise energy required to remove an electron from the molecule in its ground vibrational state to form the cation, also in its ground vibrational state. The ability to obtain such precise measurements is a key advantage of the MATI technique. researchgate.netnih.gov
Vibronic Features in Excited and Cationic Ground States
Vibronic spectroscopy examines the simultaneous changes in electronic and vibrational energy levels of a molecule. The REMPI and MATI spectra of this compound are rich with vibronic features, revealing the active vibrational modes upon electronic excitation and ionization.
In the S₁ excited state, the spectrum is dominated by ring deformation modes and vibrations associated with the substituent groups. researchgate.netnih.gov Similarly, the MATI spectrum shows that upon ionization to the D₀ state, most of the active vibrational modes are related to in-plane ring vibrations. researchgate.netnih.gov The presence of the ethyl group is noted to enhance substituent-sensitive and other large-amplitude vibrations within the cation. nih.gov These vibronic details provide a deeper understanding of how the molecular geometry and vibrational frequencies are altered by changes in the electronic state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. The lone pair on the methoxy (B1213986) group's oxygen atom increases the electron density at the ortho and para positions of the aromatic ring, influencing the chemical shifts of the attached protons. stackexchange.com For this compound, the aromatic protons ortho to the electron-donating methoxy group are more shielded and appear at a different chemical shift than those ortho to the ethyl group. stackexchange.com
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.
Below are the detailed NMR data for this compound.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.11 | d | 2H | Ar-H (ortho to -CH₂CH₃) |
| ~6.83 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~3.78 | s | 3H | -OCH₃ |
| ~2.60 | q | 2H | -CH₂- |
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 157.9 | C-OCH₃ (aromatic) |
| 136.9 | C-CH₂CH₃ (aromatic) |
| 128.8 | CH (aromatic) |
| 113.8 | CH (aromatic) |
| 55.2 | -OCH₃ |
| 28.3 | -CH₂- |
Note: NMR data is aggregated from typical values and may vary slightly based on solvent and experimental conditions. chemicalbook.comspectrabase.comorganicchemistrydata.org
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com The resulting spectrum is a unique fingerprint of the molecule. chemicalbook.com
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com The C-H stretching vibrations of the alkyl groups appear just below 3000 cm⁻¹, while the aromatic C-H stretches are found just above this value. The prominent C=C stretching vibrations of the aromatic ring are observed in the 1500-1600 cm⁻¹ region. Additionally, the strong absorption from the C-O ether linkage is a key feature in the fingerprint region. wpmucdn.comchemistrytalk.org
Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3030 - 2960 | C-H Stretch | Aromatic & Alkyl |
| ~1610, 1512 | C=C Stretch | Aromatic Ring |
| ~1245 | C-O Stretch | Aryl Ether |
Note: Peak positions are approximate and based on data from various sources. chemicalbook.comwpmucdn.comchemistrytalk.orgresearchgate.net
Mass Spectrometry (MS and GC-MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. sielc.com In the mass spectrometer, molecules are ionized and often break apart into characteristic fragments. This fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org
For this compound (molar mass ~136.19 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) at m/z 136. nist.gov The most intense peak, known as the base peak, is observed at m/z 121. This prominent fragment corresponds to the loss of a methyl radical (•CH₃) from the molecular ion via benzylic cleavage, which results in a highly stable, resonance-stabilized cation. pharmacy180.comyoutube.com
Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 136 | ~31% | [M]⁺ (Molecular Ion) |
| 121 | 100% | [M - CH₃]⁺ (Base Peak) |
| 91 | ~8% | [M - CH₃ - CH₂O]⁺ or rearrangement |
Note: Intensities are relative to the base peak and can vary. chemguide.co.uknist.gov
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations. While a comprehensive, publicly available, and fully assigned Raman spectrum for this compound is not readily found in the searched literature, typical vibrational modes for related aromatic compounds can be inferred. Key expected Raman shifts would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the ethyl and methoxy groups, appearing in the 2850-3000 cm⁻¹ range.
Ring stretching modes: Characteristic of the benzene (B151609) ring, these vibrations usually appear in the 1400-1650 cm⁻¹ region.
C-O stretching: Associated with the methoxy group, expected around 1250 cm⁻¹.
Ethyl group vibrations: Including CH₂ and CH₃ bending and rocking modes, which would produce signals at various lower frequencies.
A publicly available Raman spectrum from ChemicalBook confirms the presence of signals for this compound, although specific peak assignments are not provided. chemicalbook.com
Computational Approaches in Spectroscopic Interpretation
Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. These methods provide a theoretical framework for understanding the electronic structure and behavior of the molecule in its ground and excited states.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) has become a primary method for calculating the ground-state properties of large molecules due to its efficiency in replacing the complex many-electron problem with a more manageable single-particle approach. uci.edu It is founded on the Hohenberg-Kohn theorems, which establish that the ground-state energy is a unique functional of the electron density. chemrxiv.org For ground-state calculations, DFT is employed to determine molecular geometries, vibrational frequencies, and other electronic properties.
While formally a ground-state theory, extensions of DFT are used to investigate excited states. uci.eduiitk.ac.in Multi-State Density Functional Theory (MSDFT) is a formulation that extends the Kohn-Sham energy functional for the ground state to a Hamiltonian matrix functional, treating ground and excited states on an equal footing. chemrxiv.orgchemrxiv.org This approach is particularly useful for systems with degeneracy or near-degeneracy. chemrxiv.org
Franck-Condon Simulation for Vibronic Spectra
The Franck-Condon principle governs the intensities of vibronic transitions, which involve simultaneous changes in both electronic and vibrational energy levels. libretexts.org It posits that electronic transitions occur much faster than nuclear motion, meaning the nuclear positions remain essentially fixed during the transition. libretexts.org The intensity of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. libretexts.org
Franck-Condon simulations are used to calculate these intensities and predict the fine structure of electronic spectra, such as photoelectron or UV-visible absorption spectra. aps.orgaps.org These simulations often employ harmonic oscillator approximations and can include the Duschinsky rotation effect, which accounts for the mixing of normal modes between the two electronic states. aps.orgbris.ac.uk The necessary inputs for these simulations, such as equilibrium geometries and vibrational frequencies for the ground and excited states, are typically obtained from DFT calculations. aps.orgaps.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used and powerful extension of DFT for calculating the properties of electronically excited states. uci.edursc.orgrsc.org It is based on the Runge-Gross theorem, which provides the formal foundation by establishing a one-to-one mapping between the time-dependent potential and the time-dependent electron density. stackexchange.com This allows the density to be used as the fundamental variable for describing the system's evolution in time. stackexchange.com
In practice, the most common application of TD-DFT is through its linear-response formulation, which is used to calculate vertical excitation energies and oscillator strengths. uci.educhemrxiv.org This approach has proven to be a cost-effective and reasonably accurate tool for predicting the optical absorption spectra of many molecules. rsc.orgchemrxiv.org However, it is important to be aware of its limitations, particularly in describing long-range charge-transfer excitations. rsc.orgchemrxiv.org
CBS-QB3 Calculations for Ionization Energy Estimation
Complete Basis Set (CBS) methods, such as CBS-QB3, are high-accuracy computational models used to obtain precise thermochemical data, including ionization energies. The CBS-QB3 model is a composite method that involves a series of calculations at different levels of theory and with different basis sets. The results are then extrapolated to the complete basis set limit to achieve high accuracy.
The steps in a CBS-QB3 calculation typically include:
A geometry optimization and frequency calculation at the B3LYP/CBSB7 level.
Single-point energy calculations at the MP4(SDQ)/CBSB4 and CCSD(T)/6-31+G(d') levels.
An MP2/CBSB4 calculation with an extrapolation to the complete basis set limit.
By performing these calculations for both the neutral this compound molecule and its corresponding cation, the adiabatic ionization energy can be determined with a high degree of confidence. While no specific CBS-QB3 calculation results for this compound were found in the provided search results, this method represents a standard and reliable approach for the accurate estimation of its ionization energy.
Theoretical and Computational Studies of 4 Ethylanisole
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Quantum mechanical calculations are essential for understanding the electronic structure and reactivity of 4-Ethylanisole. These methods, often combined with molecular mechanics (QM/MM) for larger systems, offer deep insights into reaction pathways and energetics.
The C-H amination of organic substrates is a pivotal transformation in synthetic chemistry. Iron-catalyzed amination reactions have garnered significant interest due to the low cost and low toxicity of iron. nih.gov In the context of this compound, theoretical studies have explored the mechanism of C-H amination facilitated by iron-nitrenoid oxidants. These reactive intermediates are typically generated from an iron catalyst and an azide (B81097) precursor. nih.gov
The proposed mechanism, supported by computational models, often involves the formation of a high-valent iron-nitrene species. This species is responsible for abstracting a hydrogen atom from the ethyl group of this compound, leading to a radical intermediate. Subsequent radical rebound or an outer-sphere mechanism then completes the C-N bond formation. nih.gov Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of this reaction, identifying transition states, and determining the feasibility of different pathways. rsc.orgnumberanalytics.com
The electronic features of the key intermediates and transition states are also analyzed. For instance, the spin state of the iron center and the charge distribution across the molecule can significantly influence the reactivity and selectivity of the amination process. nih.gov
Computational evidence strongly supports the involvement of radical pathways in the C-H amination of substrates like this compound. beilstein-journals.org DFT calculations can predict bond dissociation energies, which indicate the likelihood of hydrogen atom abstraction from the ethyl group. The stability of the resulting benzylic radical can also be assessed computationally.
Furthermore, these studies can differentiate between a concerted insertion mechanism and a stepwise hydrogen abstraction/radical rebound mechanism. The calculated energy barriers for each pathway help to determine the most probable route for the reaction. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights that are complementary to static quantum mechanical calculations.
While specific MD simulations on this compound within an enzyme active site are not extensively documented in the initial search, the methodology is widely applied to understand how similar substrates interact with enzymes. mdpi.com MD simulations can model the binding of this compound to the active site of an enzyme, such as a P450 monooxygenase, which is known to catalyze C-H hydroxylation, a reaction mechanistically related to amination. mdpi.com
These simulations can reveal the preferred orientation of the substrate within the active site, the key amino acid residues involved in binding, and the conformational changes that occur upon substrate binding. mdpi.com This information is critical for understanding the basis of enzyme specificity and for designing new biocatalysts.
Structure-Activity Relationships and Theoretical Predictions
By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity or binding affinity, researchers can establish structure-activity relationships (SAR). For instance, computational models can predict how the introduction of different substituents on the aromatic ring would affect the rate and selectivity of C-H amination. nih.gov
Substitution Effects on Transition and Ionization Energies
The introduction of an ethyl group at the para position of the anisole (B1667542) ring influences its electronic structure and, consequently, its transition and ionization energies. These effects have been investigated using techniques such as resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy, complemented by quantum chemical calculations.
A notable study on this compound identified two stable conformers, anti and syn, arising from the orientation of the ethyl group relative to the methoxy (B1213986) group. The electronic transition energies (S₁ ← S₀) for these conformers were determined with high precision. For the more stable anti-conformer, the band origin was observed at 36,123 cm⁻¹, while the syn-conformer's origin was at 36,106 cm⁻¹. researcher.liferesearchgate.netmdpi.com The small difference in these transition energies suggests that the ethyl group's orientation has a minor impact on the electronic excitation.
The adiabatic ionization energies (IE) for both conformers were also precisely measured. The anti-conformer exhibits an IE of 66,100 cm⁻¹ (8.195 eV), and the syn-conformer has a slightly lower IE of 66,069 cm⁻¹ (8.191 eV). researcher.liferesearchgate.net These values are crucial for understanding the molecule's reactivity and its behavior in various chemical environments. Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to support these experimental findings. mdpi.com
Table 1: Experimental Transition and Ionization Energies for this compound Conformers
| Conformer | S₁ ← S₀ Transition Energy (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |
| Anti | 36,123 | 66,100 | 8.195 |
| Syn | 36,106 | 66,069 | 8.191 |
Data sourced from resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy studies. researcher.liferesearchgate.net
Weak Intermolecular Interactions (C-H...O and C-H...π) in Anisole Derivatives
The structure and stability of anisole and its derivatives in the liquid and solid states are significantly influenced by weak intermolecular interactions, including C-H...O and C-H...π hydrogen bonds. While direct computational studies on these specific interactions in this compound are not extensively documented in the provided search results, research on anisole and related molecules provides a strong basis for understanding these forces.
In anisole, the crystal structure reveals the presence of edge-to-face interactions rather than face-to-face π-π stacking. unipa.it High-resolution neutron and X-ray scattering data, combined with Molecular Dynamics simulations, have provided detailed descriptions of C-H...O and C-H...π interactions in anisole and trimethylanisole. researchgate.net These studies highlight that surrounding molecules orient themselves to facilitate these weak hydrogen bonds, with characteristic distances of approximately 3 Å between a hydrogen atom and the ring centroid of a neighboring molecule. unipa.it
Computational studies on other anisole derivatives have further elucidated the nature of these interactions. For instance, in complexes of anisole with other molecules, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. nih.gov The aromatic ring itself can participate in C-H...π interactions, where a C-H bond from a neighboring molecule is directed towards the electron-rich π-system of the anisole ring. researchgate.net It is highly probable that similar C-H...O interactions involving the methoxy group's oxygen and C-H...π interactions with the aromatic ring play a crucial role in the condensed-phase structure of this compound.
Correlation of Computational Data with Experimental Findings
A powerful aspect of modern chemical research is the synergy between computational modeling and experimental measurements. For this compound, theoretical calculations have been instrumental in interpreting and confirming experimental spectroscopic data.
The study utilizing R2PI and MATI spectroscopy heavily relied on quantum chemical calculations to assign the observed spectral features to the specific anti and syn conformers of this compound. researcher.liferesearchgate.netmdpi.com The calculated energy difference between the two conformers and their respective vibrational frequencies in the ground (S₀), first excited (S₁), and cationic ground (D₀) states showed good agreement with the experimental results. mdpi.com This correlation allows for a confident assignment of the observed spectral bands to specific vibrational modes of each conformer.
Similarly, in studies of anisole, DFT and second-order algebraic-diagrammatic construction [ADC(2)] calculations were used to interpret the absorption and emission spectra of anisole monomers and dimers. nih.govacs.org The theoretical models successfully explained the experimental observation of an excimer emission band at certain temperatures, attributing it to the formation of specific anisole associates with significant overlap of their aromatic rings. nih.govacs.org This demonstrates the predictive power of computational methods in understanding complex spectroscopic phenomena. The close agreement between theoretical predictions and experimental observations for anisole and its derivatives provides a strong foundation for applying similar computational approaches to further investigate the properties of this compound. mdpi.comacs.org
Mechanistic Investigations of 4 Ethylanisole Reactions
Reaction Mechanisms in C-H Functionalization
The conversion of the benzylic C-H bond in 4-ethylanisole into new C-N or C-O bonds can proceed through several distinct mechanistic manifolds, often dictated by the choice of catalyst and reagents.
The amination of benzylic C-H bonds using iron-based catalysts often involves the formation of a reactive iron-nitrenoid intermediate. nih.govthieme-connect.com In a notable example, engineered heme enzymes, specifically evolved variants of cytochrome P450 (termed cytochrome P411), catalyze the highly enantioselective intermolecular amination of this compound. nih.govnih.gov The proposed mechanism begins with the reduction of the enzyme's native ferric (Fe³⁺) heme cofactor to its ferrous (Fe²⁺) state. rsc.org This reduced iron center then reacts with a nitrene source, such as tosyl azide (B81097), to generate a putative iron-nitrenoid species. nih.govrsc.org This electrophilic intermediate subsequently inserts into the benzylic C-H bond of this compound to form the desired amine product, regenerating the Fe²⁺ catalyst. nih.govrsc.org
The evolution of these enzymes has led to significant improvements in both yield and enantioselectivity for the amination of this compound. Initial variants showed modest activity, but sequential mutations in the enzyme's active site dramatically enhanced performance. nih.govthieme-connect.com For instance, the P-4 variant of P450BM3, which already contains 17 mutations from the wild-type, was found to catalyze the benzylic C-H amination of this compound with low enantioselectivity. thieme-connect.com Further directed evolution led to the P411CHA variant, which provides the amination product in high yield and excellent enantiomeric excess (>99% ee). nih.gov
| Enzyme Variant | Yield (%) | Enantiomeric Ratio (er) | Turnover Number (TON) |
|---|---|---|---|
| P-4 | 11 ± 1 | 43:57 | 310 |
| P-4 A82L | 51 ± 3 | 88.5:11.5 | 1000 |
| P-4 A82L A78V | 66 ± 2 | 90:10 | 1200 |
| P411CHA | 66 ± 3 | >99.5:0.5 | 1000 |
Similarly, enzymatic C-H amidation has been achieved using engineered P411 enzymes with hydroxamate esters as nitrenoid precursors. nih.gov This process is also believed to proceed through an active site Fe-acyl-nitrenoid intermediate. nih.gov
Hydrogen Atom Transfer (HAT) is a fundamental mechanism where a hydrogen atom (a proton and an electron) is transferred in a single step. mdpi.com This pathway is frequently invoked in the functionalization of this compound's benzylic C-H bond.
In the aerobic dehydrogenation of this compound to 4-vinylanisole, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a HAT catalyst. u-tokyo.ac.jpacs.org The reaction is initiated by a TEMPO-mediated HAT from the benzylic position of this compound, generating a benzylic radical. u-tokyo.ac.jp This radical is then trapped by another molecule of TEMPO to form an alkoxyamine intermediate, which subsequently eliminates TEMPO-H to yield the alkene product. u-tokyo.ac.jp
A stepwise HAT-radical rebound pathway has also been proposed for enzymatic C-H amidation reactions. nih.gov Following the rate-limiting formation of the iron-nitrenoid, the C-H functionalization step is thought to occur via HAT from the substrate to the nitrenoid, creating a substrate radical and an iron-amido species, which then rapidly recombine. nih.gov Similarly, the benzylic C-H primary amination of this compound by an engineered protoglobin using hydroxylamine (B1172632) is supported by a stepwise radical pathway involving a rate-limiting HAT step. nih.gov Copper-catalyzed benzylic C-H thiocyanation is also believed to operate through a HAT mechanism. chinesechemsoc.org
Single-Electron Transfer (SET) pathways involve the transfer of a single electron from the substrate to a catalyst or oxidant, generating a radical cation intermediate. This mechanism is common in electrochemical and photochemical functionalizations of electron-rich arenes like this compound.
In the nickel-electrocatalyzed benzylic C-H oxygenation of this compound, the detection of the this compound radical cation (m/z 136) by mass spectrometry provides direct evidence for an SET-initiated process. rhhz.net The electron-rich methoxy (B1213986) group makes the aromatic ring susceptible to oxidation. rhhz.net The resulting radical cation is highly acidic at the benzylic position, facilitating deprotonation to form a benzylic radical, which is then further oxidized and trapped by water to yield the ketone product. rhhz.netnih.gov
Photoredox catalysis also utilizes this pathway. The site-selective alkoxylation of this compound's benzylic C-H bond begins with the photoinduced one-electron oxidation of the substrate by an excited-state iridium photocatalyst to give the arene radical cation. nih.gov Likewise, the photocarboxylation of this compound to form 2-(4-methoxyphenyl)propanoic acid is initiated by SET from the anisole (B1667542) derivative to a photoexcited catalyst, generating the radical cation which then leads to the benzylic radical upon deprotonation. acs.orgnih.gov
Proton-Coupled Electron Transfer (PCET) describes reactions where both a proton and an electron are transferred, either concertedly or in separate, sequential steps. acs.org The stepwise pathway, often denoted as ET/PT (electron transfer followed by proton transfer) or PT/ET (proton transfer followed by electron transfer), is particularly relevant to the oxidation of this compound. acs.orgbris.ac.uk
The SET pathways described above, where this compound is oxidized to a radical cation (ET) which then undergoes deprotonation at the benzylic position (PT), represent a classic example of a stepwise ET/PT mechanism. nih.govacs.org This sequence transforms a relatively strong C-H bond into a highly acidic C-H bond on the radical cation, enabling its activation under mild conditions. nih.gov While direct studies labeling these processes in this compound as PCET are not abundant, the mechanistic steps are consistent with the PCET concept. Some studies explicitly suggest that a PCET mechanism could account for observed reactivity and selectivity in C-H functionalization that differs from other pathways. acs.org
Kinetic and Thermodynamic Studies
Kinetic studies, particularly the measurement of kinetic isotope effects, are powerful tools for probing reaction mechanisms and identifying rate-determining steps.
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution, commonly replacing hydrogen with deuterium (B1214612) (kH/kD). acs.org It provides crucial insight into whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov KIE studies on this compound have revealed significant mechanistic details across different catalytic systems.
For the enzymatic C-H amination catalyzed by the P411CHA iron-heme enzyme, a relatively small KIE of 1.6 was observed. nih.gov This value suggests that while C-H bond cleavage is involved in the transition state, it is only partially rate-limiting. nih.gov In contrast, a different enzymatic system for primary amination of this compound showed a large competitive KIE of 8.8, indicating that C-H bond cleavage is the clear rate-determining step. nih.gov
Interestingly, for an enzymatic C-H amidation reaction, a KIE of near unity (1.06) was measured. nih.gov This indicates that C-H bond cleavage is not involved in the turnover-limiting step, which was instead identified as the formation of the iron-nitrenoid intermediate. nih.gov In the case of nickel-electrocatalyzed benzylic oxygenation, an intermediate KIE of 1.82 (competitive) was found, suggesting that C-H bond cleavage is partially involved in the rate-determining step. rhhz.net
These varied results highlight how KIE studies can differentiate between similar transformations that proceed via distinct rate-limiting steps.
| Reaction Type | Catalyst System | KIE (kH/kD) | Inferred Rate-Determining Step | Reference |
|---|---|---|---|---|
| Benzylic C-H Amination | Engineered Cytochrome P411CHA | 1.6 | C-H cleavage is partially rate-limiting | nih.gov |
| Benzylic C-H Primary Amination | Engineered Protoglobin | 8.8 (competitive) | C-H cleavage | nih.gov |
| Benzylic C-H Amidation | Engineered Cytochrome P411 (iAMD8) | 1.06 ± 0.02 | Nitrenoid formation (C-H cleavage is not rate-limiting) | nih.gov |
| Benzylic C-H Oxygenation | Ni(OTf)2 (Electrocatalysis) | 1.82 (competitive) | C-H cleavage is partially involved in RDS | rhhz.net |
Thermodynamic Stability of Isomers (e.g., Thiocyanate (B1210189) vs. Isothiocyanate)
In the study of complex chemical reactions, the relative thermodynamic stability of isomers is a critical factor that can dictate product distribution. A relevant example of this is the isomerization between thiocyanate (M-SCN) and isothiocyanate (M-NCS) complexes. While direct studies on this compound participating in such specific isomerizations are not prominent, the principles governing the stability of these linkage isomers are broadly applicable.
Investigations into iron(III) complexes have shown that the bonding mode of the ambidentate thiocyanate ligand can be influenced by external factors such as pressure. nih.gov In a typical scenario, the thiocyanate ligand coordinates to a metal center through the sulfur atom, forming a thiocyanate complex. However, under increased pressure, isomerization can occur to form the more stable isothiocyanate linkage, where the ligand coordinates through the nitrogen atom. nih.gov For instance, K₃Fe(SCN)₆, which features the thiocyanate structure, undergoes an irreversible isomerization to the isothiocyanate form at high pressures. nih.gov This transformation highlights that the isothiocyanate isomer can be the thermodynamically more stable product under certain conditions. The stability is influenced by factors including the electronic properties of the metal center and steric effects within the coordination sphere. Such thermodynamic considerations are fundamental in predicting the outcomes of reactions where ambidentate nucleophiles might be involved, potentially including complex synthetic routes starting from or incorporating this compound derivatives.
Rate-Determining Steps in Catalytic Cycles
For instance, in addition-elimination reactions, the initial nucleophilic attack on a carbonyl group is often the rate-determining step. saskoer.ca However, the subsequent elimination step can become rate-determining depending on the stability of the intermediate and the nature of the leaving group. saskoer.ca
Catalytic Cycles and Intermediate Identification
Copper-Catalyzed Radical Relay Mechanisms
Copper catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often proceeding through radical intermediates. A notable advancement in this area is the concept of a radical relay, where a radical generated from one component of the reaction is transferred through a series of steps to ultimately functionalize a substrate. These mechanisms enable complex transformations, such as the 1,2-alkylborylation of unactivated olefins, under mild conditions. nih.gov
In a general copper(I)-catalyzed radical-relay cycle, the process may be initiated by the reaction of the Cu(I) catalyst with a radical precursor to generate a reactive radical species. nih.govresearchgate.net This radical then adds to an unsaturated substrate, like an olefin or an enyne, to form a new radical intermediate. nih.govnih.gov This intermediate can then be trapped by a copper-bound species in a process that regenerates the active catalyst and delivers a second functional group to the molecule. researchgate.netnih.gov A key challenge in these reactions is controlling regioselectivity and suppressing unwanted side reactions. nih.govresearchgate.net The development of these methods provides a pathway for the difunctionalization of unsaturated systems, offering a complementary approach to traditional ionic methods. nih.gov While specific applications directly using this compound in published radical-relay mechanisms are not prevalent, its activated benzylic C-H bond could potentially engage in such cycles, either as a radical precursor or as a substrate for radical addition, opening avenues for future synthetic exploration.
Cooperative Catalysis (e.g., NHC and Photoredox)
A powerful strategy for the selective functionalization of C-H bonds is the merger of distinct catalytic modes. The cooperative action of N-heterocyclic carbene (NHC) organocatalysis and photoredox catalysis has emerged as a robust method for the direct acylation of benzylic C-H bonds, such as the one present in this compound. nih.govresearchgate.net This dual catalytic system enables the formation of valuable benzyl (B1604629) aryl ketones under mild, redox-neutral conditions. researchgate.netd-nb.info
The plausible reaction mechanism involves two interconnected catalytic cycles:
NHC Catalytic Cycle : An N-heterocyclic carbene, generated from a triazolium salt precatalyst, reacts with an acyl fluoride (B91410) to form a highly electrophilic acylazolium ion intermediate (I ). nih.gov
Photoredox Cycle : Concurrently, a photocatalyst (PC), such as an iridium complex, is excited by visible light (e.g., blue LEDs). The excited-state photocatalyst (PC*) is a potent oxidant and engages in a single-electron-transfer (SET) event with this compound (2a ). nih.gov This oxidation is followed by rapid deprotonation to generate a benzylic radical (IV ). The now-reduced photocatalyst transfers an electron to the acylazolium intermediate (I ), reducing it to a persistent ketyl-type radical (II ) and regenerating the ground-state photocatalyst. nih.gov
Radical-Radical Coupling : The key bond-forming step is the cross-coupling of the transient benzylic radical (IV ) and the persistent ketyl radical (II ). nih.gov This coupling is highly selective and leads to intermediate V .
Product Formation and Catalyst Regeneration : Finally, intermediate V undergoes fragmentation, releasing the desired ketone product (3a ) and regenerating the NHC catalyst, thus closing both catalytic cycles. nih.gov
This cooperative approach demonstrates excellent site selectivity, exclusively functionalizing the benzylic position of the ethyl group in this compound, even in the presence of other potentially reactive C-H bonds. researchgate.net
Table 1: Optimization of Reaction Conditions for Cooperative NHC and Photoredox Acylation of this compound Reaction conditions: benzoyl fluoride (0.4 mmol), 4-ethyl anisole (0.1 mmol), NHC precatalyst (0.02 mmol), Cs₂CO₃ (0.2 mmol), and photocatalyst (0.002 mmol) in anhydrous solvent (2 mL), irradiated with blue LEDs at room temperature for 24 h. Data sourced from nih.gov.
| Entry | NHC Precatalyst | Photocatalyst | Solvent | Conversion (%) | Yield (%) |
| 1 | A | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₂Cl₂ | Low | 15 |
| 2 | A | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DMF | - | 35 |
| 3 | A | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 78 | 75 |
| 4 | B | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 60 | 58 |
| 5 | C | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 55 | 52 |
| 6 | A | 4CzIPN | CH₃CN | 76 | 75 |
Enzymatic Catalytic Cycles (e.g., P450 variants)
Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing monooxygenases capable of oxidizing a vast array of organic substrates, including the functionalization of unactivated C-H bonds. nih.govnih.gov The catalytic prowess of P450s stems from a complex cycle that utilizes molecular oxygen and electrons, typically from a reductase partner protein, to generate a highly reactive iron(IV)-oxo-porphyrin radical cation intermediate, often called Compound I. nih.gov
The canonical P450 catalytic cycle proceeds through several key steps:
Substrate Binding : The cycle initiates with the binding of the substrate (R-H), such as this compound, to the active site of the ferric (Fe³⁺) enzyme. nih.gov This binding can displace a water ligand from the heme iron and alter its redox potential, facilitating the first electron transfer. nih.gov
First Electron Transfer : The enzyme accepts an electron from a redox partner, like NADPH-cytochrome P450 reductase (CPR), reducing the heme iron from Fe³⁺ to Fe²⁺. nih.gov
Oxygen Binding : Molecular oxygen (O₂) binds to the ferrous (Fe²⁺) heme center. nih.gov
Second Electron Transfer : A second electron is delivered, which can come from CPR or cytochrome b₅, to form a ferric-peroxo species. nih.gov
Formation of Compound I : This peroxo intermediate is rapidly protonated, leading to the cleavage of the O-O bond and the release of a water molecule. This process generates the highly potent oxidizing species, Compound I. nih.gov
Substrate Oxidation : Compound I is a powerful oxidant that can abstract a hydrogen atom from the substrate, such as from the benzylic position of this compound, to form a substrate radical and a ferryl-hydroxo intermediate. This is followed by a rapid radical rebound step to yield the hydroxylated product (R-OH) and regenerate the ferric resting state of the enzyme. nih.gov
Engineered P450 variants, particularly from the highly active P450-BM3, have been developed to catalyze a wide range of selective transformations, including hydroxylations, epoxidations, and even non-native reactions like C-H aminations. nih.gov Given its activated benzylic C-H bond, this compound is a plausible substrate for P450-mediated hydroxylation, which would yield 1-(4-methoxyphenyl)ethanol.
Analytical Methodologies for 4 Ethylanisole
The accurate identification and quantification of 4-Ethylanisole, along with its potential impurities, are crucial for quality control and research purposes. A variety of sophisticated analytical techniques are employed to ensure the purity and to characterize the compound. These methodologies primarily revolve around chromatographic and spectroscopic techniques, which offer high resolution and sensitivity.
Environmental Impact and Degradation Pathways of 4 Ethylanisole
Atmospheric Fate and Degradation
The atmospheric fate of 4-ethylanisole is primarily governed by its partitioning into the gas phase and subsequent reactions with atmospheric oxidants.
In the atmosphere, the principal degradation pathway for this compound is its reaction with photochemically produced hydroxyl (OH) radicals. epa.gov The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, specifically the AOPWIN™ (Atmospheric Oxidation Program for Windows), is a well-established tool for estimating such reaction rates when experimental data are unavailable. epa.govchemistryforsustainability.orgepisuite.dev
For this compound, the AOPWIN™ model predicts a total OH radical reaction rate constant of 3.49 x 10⁻¹¹ cm³/molecule-sec. This estimation is derived from the sum of rate constants for OH addition to the aromatic ring and H-atom abstraction from the ethyl and methoxy (B1213986) groups. The reaction with hydroxyl radicals is a critical process that initiates the breakdown of this compound in the troposphere.
Based on the estimated OH radical reaction rate constant, the atmospheric half-life of this compound can be calculated. ethz.ch Assuming a typical atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³, the calculated atmospheric half-life of this compound is approximately 3.7 hours. This relatively short half-life suggests that this compound is not persistent in the atmosphere and is likely to be degraded relatively close to its source of emission.
The presence of this compound in the atmosphere is supported by its physicochemical properties. It has a reported vapor pressure of 0.586 mmHg at 25°C, indicating that it will exist predominantly as a vapor in the ambient atmosphere. thegoodscentscompany.com This vapor-phase existence is a prerequisite for its gas-phase reaction with hydroxyl radicals.
Data Table: Atmospheric Fate of this compound
| Parameter | Estimated Value | Method |
| OH Radical Reaction Rate Constant | 3.49 x 10⁻¹¹ cm³/molecule-sec | AOPWIN™ (EPI Suite™) |
| Atmospheric Half-life | 3.7 hours | AOPWIN™ (EPI Suite™) |
| Vapor Pressure | 0.586 mmHg at 25°C | The Good Scents Company |
Aquatic and Terrestrial Fate
When released into aquatic or terrestrial environments, the fate of this compound is influenced by processes such as biodegradation, volatilization, and sorption to soil and sediment.
Direct experimental data on the biodegradation of this compound in soil and water is limited. However, the EPI Suite™'s BIOWIN™ (Biodegradation Probability Program) provides predictions on its biodegradability. chemistryforsustainability.orgepa.gov BIOWIN™ suggests that this compound is not readily biodegradable. The models within BIOWIN™ predict that its biodegradation will likely occur over weeks to months. epa.gov
Studies on structurally similar compounds, such as other alkylbenzenes and methoxy derivatives, indicate that biodegradation can occur, although the rates and pathways are variable. For instance, some bacteria are capable of degrading long-chain n-alkylbenzenes through β-oxidation of the alkyl side chain. ethz.ch The presence of the methoxy group can also influence biodegradability, with some methoxy-substituted compounds showing resistance to rapid degradation.
The tendency of this compound to volatilize from soil and water surfaces is governed by its Henry's Law constant and vapor pressure. chemicalbook.com The Henry's Law constant for this compound, estimated by the HENRYWIN™ program in EPI Suite™, is 2.19 x 10⁻³ atm-m³/mole. regulations.gov This value, along with its vapor pressure, suggests a moderate potential for volatilization from moist soil and water surfaces.
For moist soil, volatilization is a significant transport mechanism. From dry soil surfaces, volatilization is also expected to occur, driven by the compound's vapor pressure. The rate of volatilization will be influenced by environmental factors such as soil type, moisture content, temperature, and air flow. chemicalbook.com
Based on this estimated Koc value, this compound is expected to have low to moderate mobility in soil. epa.gov This suggests that it will have a tendency to sorb to soil particles, particularly in soils with higher organic carbon content, which would limit its potential to leach into groundwater.
Data Table: Aquatic and Terrestrial Fate of this compound
| Parameter | Estimated/Reported Value | Method/Source |
| Biodegradation | Not readily biodegradable (weeks-months) | BIOWIN™ (EPI Suite™) |
| Henry's Law Constant | 2.19 x 10⁻³ atm-m³/mole | HENRYWIN™ (EPI Suite™) |
| Log Koc | 2.7 | KOCWIN™ (EPI Suite™) |
| Koc | ~501 L/kg | KOCWIN™ (EPI Suite™) |
| Water Solubility | Insoluble in water | ChemicalBook chemicalbook.com |
| LogP (o/w) | 3.125 (est) | ChemicalBook chemicalbook.com |
Plasma-Assisted Upgrading and Degradation
The conversion of biomass into biofuels often results in a complex mixture of oxygenated organic compounds. Anisole (B1667542) and its alkylated derivatives, such as this compound, are representative of the compounds derived from the pyrolysis of lignin, a major component of biomass. The high oxygen content in these bio-oils makes them unstable and corrosive, necessitating an upgrading process, typically hydrodeoxygenation (HDO), to improve their fuel properties. Plasma-assisted technology presents a novel approach to this challenge, offering an energy-efficient route for the upgrading of these bio-oil model compounds.
Plasma Upgrading of Anisole Derivatives (e.g., 4-Methylanisole (B47524) as a model)
Plasma technology, particularly non-thermal plasma (NTP) like dielectric barrier discharge (DBD), offers a promising method for upgrading bio-oils at or near ambient temperature and pressure. researchgate.netacs.org This technology utilizes electrical energy to generate highly reactive species (electrons, ions, radicals) that can initiate and sustain chemical reactions. researchgate.netrsc.org The upgrading of anisole, a simpler model compound for lignin-derived components, has been investigated in a catalytic pulsed DBD plasma reactor. In these studies, anisole conversion was significantly enhanced in the presence of various catalysts, with the primary products including phenol (B47542), benzene (B151609), and methylated compounds like 4-methylanisole and 2-methylanisole. researchgate.net
Using 4-methylanisole as a more complex model, studies on its conversion over different catalysts reveal several key reaction pathways. With catalysts like Pt/γ-Al2O3 and Pt/SiO2-Al2O3, 4-methylanisole is converted into a range of products, with 4-methylphenol, 2,4-dimethylphenol, and toluene (B28343) being the most abundant when hydrogen is present. researchgate.net The formation of these products highlights the various reactions that can occur during the upgrading process.
The efficiency of plasma-assisted upgrading can be influenced by the type of catalyst used. For instance, in the plasma-driven conversion of anisole, the conversion rate was observed to follow the order: Mo−Ni/Al2O3 > Pt/Al2O3 > Co−Mo/Al2O3 > Pt−Re/Al2O3 > Al2O3 > plasma alone. researchgate.net This demonstrates that the synergy between the plasma and a suitable catalyst is crucial for achieving high conversion rates.
Table 1: Anisole Conversion and Product Selectivity in a Catalytic DBD Plasma Reactor
| Catalyst | Anisole Conversion (%) | Phenol Selectivity (%) | Benzene Selectivity (%) | 4-Methylanisole Selectivity (%) |
| Plasma Alone | 43 | 25 | 15 | 30 |
| Pt/Al2O3 | 75 | 35 | 20 | 25 |
| Mo-Ni/Al2O3 | 81 | 30 | 22 | 28 |
This table is generated based on data reported for anisole conversion in a DBD plasma reactor, illustrating the impact of different catalysts on the process. researchgate.net
Demethylation, Transalkylation, Hydrogenolysis, and Demethoxylation Pathways
The upgrading of anisole derivatives like this compound and the model compound 4-methylanisole involves several key reaction pathways that lead to the removal of oxygen and alteration of the molecular structure. researchgate.netresearchgate.net
Demethoxylation: This is a crucial hydrodeoxygenation (HDO) reaction pathway for removing the methoxy group (-OCH3) to produce aromatic hydrocarbons. For instance, the direct demethoxylation of anisole yields benzene. This reaction is favored over hydrogenation as it consumes less hydrogen. researchgate.net
Demethylation: This process involves the removal of a methyl group. In the context of anisole conversion, the primary products of phenol and methylanisole can arise from the disproportionation of two anisole molecules. ou.edu
Transalkylation: This bimolecular reaction involves the transfer of an alkyl group from one molecule to another. In the conversion of anisole over catalysts like HZSM-5, transalkylation is a major pathway. ou.edu For example, two molecules of anisole can react to form phenol and methylanisole. ou.edu Subsequent reactions can occur, such as the reaction of methylanisole with phenol to produce cresols. ou.edu In the conversion of 4-methylanisole, transalkylation reactions lead to the formation of products like 2,4-dimethylphenol. researchgate.net
Hydrogenolysis: This chemical reaction involves the cleavage of a chemical bond by hydrogen. In the presence of hydrogen and a platinum-containing catalyst, the formation of toluene from 4-methylanisole suggests the hydrogenolysis of the C(aromatic)-O bond. researchgate.netresearchgate.net This is a key step in removing oxygen from the aromatic ring. researchgate.net
The interplay of these pathways is complex and depends on the catalyst, reaction conditions, and the specific substrate. For example, the use of zeolite catalysts with specific pore sizes can influence product selectivity by favoring certain reaction pathways over others. researchgate.netou.edu
In-situ Hydrogen Generation in Plasma Systems
A significant advantage of some plasma-assisted upgrading processes is the potential for in-situ hydrogen generation, which can eliminate the need for an external hydrogen source. acs.org Hydrogen is essential for the hydrodeoxygenation reactions that upgrade the quality of bio-oils. Plasma technologies, including non-thermal plasma (NTP) and thermal plasma, can be used to produce hydrogen from various sources, including the biomass feedstock itself. bohrium.comresearchgate.net
Plasma gasification and reforming processes can convert biomass or its derived components into syngas (a mixture of H2 and CO). bohrium.com For example, plasma-assisted reforming of methane (B114726) can proceed under milder conditions than traditional methods. bohrium.com In the context of bio-oil upgrading, water can be co-fed with the organic compounds into the plasma reactor. The plasma activates the water molecules to generate reactive species, including hydrogen, which can then participate in the HDO reactions. Two-stage plasma systems have been designed to first generate steam and then use it to gasify biomass, resulting in a product gas with a high molar fraction of hydrogen. researchgate.net This integration of hydrogen production and upgrading within a single system represents a significant step towards more efficient and economical biorefineries. rsc.org
Environmental Monitoring and Contaminant Identification
The industrial use and processing of compounds like this compound necessitate monitoring their potential release into the environment. A significant source of hydrocarbon contamination in the marine environment is produced water from offshore oil and gas operations. ospar.org
Identification in Produced Water Discharges (e.g., North Sea)
Produced water is a major waste stream from oil and gas production, consisting of the water that is brought to the surface along with the hydrocarbons. ospar.orgpureline.com This water is a complex mixture containing dissolved and dispersed oil components, organic acids, various inorganic salts, and production chemicals. ospar.orgresearchgate.net Discharges of produced water are recognized as the largest source of petroleum hydrocarbon contamination in the marine environment from routine offshore activities. ospar.org
Environmental monitoring in regions with intensive offshore oil and gas activities, such as the North Sea, has focused on characterizing the chemical composition of produced water discharges. onepetro.orgmiljodirektoratet.no Studies have identified a wide range of organic pollutants, including phenols, polycyclic aromatic hydrocarbons (PAHs), and volatile organic compounds like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX). researchgate.netonepetro.org
While specific monitoring data for this compound is not always explicitly detailed in broad environmental surveys, it falls under the category of alkylated phenols and aromatic hydrocarbons, which are known constituents of produced water. ospar.orgonepetro.org Chemical characterization of produced water from platforms in the Norwegian sector of the North Sea has confirmed the presence of various phenols and other hydrocarbons. onepetro.org The exact composition of produced water can vary significantly between different oil fields. dtu.dk Given that this compound is an aromatic ether, its presence or the presence of similar structural compounds is plausible in these complex mixtures. The environmental risk associated with produced water has led to the development of risk-based approaches to manage these discharges and mitigate their impact on the marine ecosystem. ospar.org
Table 2: Common Organic Contaminants Identified in North Sea Produced Water
| Compound Class | Specific Examples |
| Phenols | Phenol, Alkylphenols |
| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Fluoranthene, Pyrene |
| Organic Acids | Formic acid, Acetic acid, Benzoic acid |
This table summarizes classes of organic compounds frequently detected in produced water discharges in the North Sea, as reported in environmental studies. researchgate.netonepetro.org
Advanced Applications and Future Research Directions of 4 Ethylanisole
Role in Drug Discovery and Pharmaceutical Synthesis
The utility of 4-Ethylanisole in the pharmaceutical sector is primarily as a sophisticated intermediate. Its structure is a valuable scaffold for constructing more complex molecules with potential therapeutic properties.
Intermediate in the Synthesis of Pharmaceuticals
This compound serves as a documented precursor in the synthesis of various organic compounds. A notable example is its use in the preparation of 1-Methoxy-4-ethyl-1,4-cyclohexadiene. thermofisher.comfishersci.cathermofisher.com This class of compounds, known as dihydroanisole derivatives, are highly valuable synthons in organic chemistry. They are frequently employed in the total synthesis of complex natural products and pharmaceutical agents, where their specific arrangement of double bonds allows for controlled introduction of new functional groups and the construction of intricate molecular architectures. The availability of this compound as a starting material provides a straightforward entry into these powerful intermediates. thermofisher.comfishersci.ca
Chiral Amide Synthesis via Biocatalytic C-H Amidation
The synthesis of chiral amides is a cornerstone of medicinal chemistry, as the amide bond is a fundamental feature of countless drug molecules. Modern synthetic strategies increasingly focus on direct C-H functionalization, which offers a more efficient way to build molecular complexity. This compound has been specifically identified as a substrate for ligand-assisted, copper-catalyzed enantioselective benzylic amination. thermofisher.comfishersci.cathermofisher.com This reaction directly transforms the C-H bonds at the ethyl group's benzylic position into a C-N bond, providing a powerful method for creating chiral amines and, subsequently, chiral amides.
This transformation represents a significant advance over classical methods, which often require pre-functionalization of the substrate. The copper-catalyzed approach allows for the direct and selective incorporation of nitrogen-containing functional groups, a critical step in the synthesis of many pharmaceuticals. nih.govsielc.com Research into such reactions is a key area for developing efficient routes to new drug candidates.
| Component | Description/Example | Role in Synthesis |
|---|---|---|
| Substrate | This compound | Provides the benzylic C-H bond for functionalization. |
| Catalyst System | Copper(I) or Copper(II) salt with a chiral ligand (e.g., diimine ligand). | Facilitates the C-N bond formation and controls the stereoselectivity (enantioselectivity). nih.gov |
| Amine Source | Carbamates (H₂NCO₂R) or Arylamines. | Acts as the nitrogen nucleophile that is incorporated into the final product. nih.govsielc.com |
| Oxidant | Peroxides or other reagents like NFSI ((PhSO₂)₂NF). | Enables the catalytic cycle by regenerating the active copper species. nih.gov |
| Product Class | Enantioenriched Benzylic Carbamates or Amines. | Valuable chiral building blocks for the synthesis of complex pharmaceutical targets. |
Synthesis of Bioactive Thiocyanates and Thioureas
Thiourea derivatives are a class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. thermofisher.comfishersci.comtcichemicals.com While direct synthesis routes starting from this compound are not extensively documented, its chemical nature makes it a highly plausible precursor for creating the necessary building blocks for these bioactive molecules.
For instance, many potent thiourea-based drugs are synthesized from substituted aminothiazoles or other aromatic amines. scbt.com this compound can be readily converted into key intermediates, such as 4-ethylacetophenone, through well-established reactions like Friedel-Crafts acylation. This acetophenone (B1666503) derivative can then be used to construct the thiazole (B1198619) rings or other aromatic systems that form the backbone of these bioactive thioureas. scbt.com This potential to serve as a starting point for the synthesis of medicinally important thioureas marks a significant area for future research and application.
| Bioactive Compound Class | Required Precursor Type | Reported Biological Activity | Potential Link to this compound |
|---|---|---|---|
| 1,3-Thiazole-containing Thioureas | Substituted 2-Amino-4-arylthiazoles. scbt.com | Antibacterial (e.g., against S. aureus), Enzyme Inhibition (e.g., DHFR). scbt.com | The aryl moiety can be derived from this compound via functionalization (e.g., acylation, halogenation). |
| N-Acyl Thioureas | Substituted Benzoic Acids. mdpi.com | Antimicrobial, Antibiofilm (e.g., against P. aeruginosa). thermofisher.com | Oxidation of the ethyl group of this compound can yield the corresponding benzoic acid derivative. |
| N-Aryl Thioureas | Substituted Anilines. | Antitubercular, Anti-inflammatory. mdpi.com | Nitration of this compound followed by reduction provides the corresponding aniline (B41778) precursor. |
Materials Science and Polymer Chemistry
Beyond pharmaceuticals, the chemical reactivity of this compound makes it a candidate for applications in materials science, particularly as an intermediate for specialized organic compounds and a potential monomer for advanced polymers.
Potential as an Intermediate in Organic Compound Manufacturing
This compound is classified as a building block in chemical synthesis, available from various suppliers for research and manufacturing purposes. scbt.com Its utility as an intermediate extends beyond the pharmaceutical applications previously discussed. It serves as a starting material for a range of fine chemicals. The presence of the methoxy (B1213986) group activates the benzene (B151609) ring for electrophilic substitution, while the ethyl group offers a site for benzylic functionalization, making it a two-pronged platform for constructing more complex molecules for diverse industrial applications. nih.gov
Applications in Advanced Materials (e.g., Carbonyl Derivatives)
The development of new polymers from bio-based or readily available chemical feedstocks is a major focus of modern materials science. While polymers made directly from this compound are not yet established, its derivatives represent a promising avenue for future research. Carbonyl derivatives, such as 4'-methoxypropiophenone (B29531) (a structural analog), are known intermediates in the synthesis of anethole, a compound used in the preparation of polymeric materials. mdpi.com
Following this logic, carbonyl derivatives of this compound could be synthesized and subsequently transformed into vinyl or styrenic monomers. Polymerization of such monomers could lead to new classes of thermoplastics or thermosets. For example, polymers derived from related phenolic compounds, like 2-methoxy-4-vinylphenol, have been investigated for these applications. researchgate.net Furthermore, polymers containing methoxyphenol units have been shown to possess valuable properties such as high antioxidant activity. rsc.org This suggests that polymers derived from the this compound backbone could be designed to have specific functionalities, opening up potential applications in areas like functional coatings, advanced composites, and specialty plastics. This remains a largely unexplored field offering significant opportunities for innovation.
Combustion and Energy Research
The investigation of this compound and its related compounds, particularly in the realm of combustion and energy, offers significant insights into the behavior of lignin-based biofuels. Anisole (B1667542) and its alkylated derivatives serve as crucial model compounds for understanding the complex chemical transformations that occur during the conversion of biomass into energy.
Anisole as a Model Compound for Lignin-Based Biofuels
Anisole (methoxybenzene) is frequently employed as a model compound to represent the phenolic constituents of bio-oils derived from the pyrolysis of lignin. dtic.milresearchgate.net Lignin, a complex polymer found in plant cell walls, is rich in aromatic structures, and its thermal decomposition yields a variety of oxygenated aromatic compounds, including anisole and its derivatives. researchgate.netgoogle.com The study of anisole's combustion and pyrolysis kinetics provides a simplified yet representative framework for understanding the more complex reaction networks of real bio-oils. researchgate.netresearchgate.net
Research into the oxidation of anisole helps in the development and validation of detailed chemical kinetic models that can predict the combustion behavior of biomass-derived fuels. dtic.milresearchgate.net These models are essential for optimizing combustion efficiency and minimizing the formation of pollutants. The thermal decomposition of anisole primarily involves the cleavage of the O–CH3 bond, leading to the formation of a phenoxy radical and a methyl radical, which are key intermediates in the subsequent reaction pathways. researchgate.net
Formation Kinetics of Oxygenated Aromatics in Combustion
The formation of oxygenated aromatics during combustion is a critical area of study, as these species can be precursors to harmful pollutants like polycyclic aromatic hydrocarbons (PAHs) and soot. While specific kinetic data for the formation of this compound in combustion is not extensively documented, studies on related compounds provide valuable insights. The pyrolysis of anisole, for instance, has been shown to produce a range of products, with their distribution being highly dependent on temperature. researchgate.net
The kinetics of the thermal decomposition of anisole have been investigated, showing that the initial decomposition step is the fission of the methyl-phenyl ether bond. acs.org This is followed by a complex series of reactions involving the resulting phenoxy and methyl radicals. researchgate.net The study of such reaction pathways is crucial for developing models that can accurately predict the evolution of aromatic species in combustion environments. researchgate.net
The combustion characteristics of various biofuels are often evaluated by their laminar burning velocities. While specific data for this compound is scarce, research on small ethyl esters provides a comparative context for the combustion of oxygenated biofuels. researchgate.net
Hydrodeoxygenation (HDO) of Anisole Derivatives
Hydrodeoxygenation (HDO) is a vital upgrading process for bio-oils, aiming to remove oxygen and increase the energy density and stability of the fuel. Anisole and its derivatives are commonly used as model compounds to study the efficacy of various catalysts and reaction conditions for HDO. researchgate.netresearchgate.net The primary goal is to cleave the C–O bonds in the methoxy group and the aromatic ring while minimizing hydrogenation of the aromatic ring to preserve the high octane (B31449) value of the resulting hydrocarbons.
Several catalytic systems have been explored for the HDO of anisole and its derivatives. For instance, palladium supported on USY zeolite (Pd-USY) has been shown to be an effective catalyst for the HDO of anisole, 4-ethylphenol, and benzofuran, demonstrating high turnover frequency and selectivity towards deoxygenated products. acs.org The reaction pathways for anisole HDO can vary depending on the catalyst and conditions, leading to products such as benzene, phenol (B47542), and cyclohexane. researchgate.net
Studies on 4-methylanisole (B47524), a close structural analogue of this compound, have shown that hydrodeoxygenation and hydrogenolysis are the major reaction classes, yielding products like toluene (B28343), phenol, and benzene. researchgate.net Nickel-molybdenum nanoparticles have been utilized as an efficient catalyst for the HDO of 4-methylanisole under relatively mild conditions. researchgate.net
Table 1: Comparison of Catalysts in Hydrodeoxygenation (HDO) of Anisole and its Derivatives
| Catalyst | Model Compound(s) | Key Findings | Reference |
| Pd-USY | Anisole, 4-Ethylphenol, Benzofuran | Effective HDO catalyst with high turnover frequency and selectivity to deoxygenated products. | acs.org |
| Ni-Mo Nanoparticles | 4-Methylanisole | Efficient for HDO under mild conditions, producing toluene, phenol, and benzene. | researchgate.net |
| Ni-based hydrotreating catalyst | Anisole, Guaiacol | Exhibited greater HDO activity compared to Fe-based and zeolite-based catalysts. | researchgate.net |
Emerging Research Areas
The quest for more sustainable and efficient chemical processes has driven research into novel biocatalytic and enzymatic routes for the synthesis of valuable compounds like this compound. These emerging areas hold the promise of greener and more economical production methods.
Development of Sustainable and Economical Biocatalytic Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and powerful alternative to traditional chemical synthesis. acs.orgnih.gov It allows for the production of complex molecules with high selectivity under mild reaction conditions, often reducing the number of synthetic steps and minimizing waste. astrazeneca.com The development of biocatalytic routes for the synthesis of aromatic ethers is an area of growing interest.
While specific biocatalytic routes for this compound are not yet well-established in the literature, the broader field of biocatalytic synthesis of aromatic compounds is rapidly advancing. nih.gov Research is focused on discovering and engineering enzymes that can perform desired transformations, such as the formation of ether bonds. nih.gov The use of whole-cell biocatalysts is also being explored to create more efficient and environmentally friendly production processes. nih.gov
Exploration of New-to-Nature Enzymatic Activities
A significant frontier in biocatalysis is the exploration and engineering of enzymes to perform reactions that are not known to occur in nature. acs.org This involves modifying existing enzymes to accept new substrates or to catalyze entirely novel transformations. For instance, vanillyl alcohol oxidases have been engineered for the oxidative cleavage of aryl ethers, demonstrating the potential to develop biocatalysts for specific bond-breaking reactions. acs.org
The synthesis of aromatic ethers could potentially be achieved through the development of novel ether synthases. nih.gov Researchers are investigating enzymes like archaeal glycerol (B35011) prenylases, which are capable of forming ether bonds with high regioselectivity. nih.gov By understanding the mechanisms of these enzymes, it may be possible to engineer them for the synthesis of a wide range of aromatic ethers, including this compound. The combination of biocatalysis with other catalytic methods, such as photocatalysis and electrocatalysis, is also opening up new avenues for chemical synthesis.
Advancements in C–H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a molecule like this compound, which possesses multiple C–H bonds of varying reactivity—aromatic C–H bonds on the benzene ring and aliphatic C–H bonds on the ethyl group—the development of selective C–H functionalization methodologies is of significant interest for the synthesis of complex derivatives. Research in this area has led to a variety of catalytic systems capable of targeting specific C-H bonds with remarkable precision.
Recent advancements have demonstrated the utility of various transition metal catalysts and photoredox systems in the C–H functionalization of this compound. These methods enable the introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for novel synthetic pathways.
One notable area of progress is the photocarboxylation of benzylic C–H bonds. In a study utilizing visible light, the benzylic C–H bond of this compound was successfully carboxylated. uni-regensburg.de This reaction proceeded by employing a photosensitizer and a hydrogen atom transfer (HAT) catalyst, which, under visible light irradiation, facilitated the reaction with carbon dioxide (CO2) to yield the corresponding carboxylic acid. uni-regensburg.de This method is particularly significant as it utilizes abundant CO2 as a C1 source. uni-regensburg.de
Another innovative approach involves the use of engineered enzymes. Artificial metalloenzymes, specifically engineered heme proteins, have been shown to catalyze the C–H alkylation of this compound. researchgate.netgoogleapis.comgoogle.com These biocatalysts can perform intermolecular carbene insertion into sp³ C–H bonds with high turnover numbers. google.com For instance, the reaction of this compound with ethyl diazoacetate, catalyzed by an evolved cytochrome P450 enzyme, demonstrates the potential of biocatalysis in creating new C-C bonds at the benzylic position. googleapis.comgoogle.com
Furthermore, photoredox catalysis has been employed for the dehydrogenative cross-coupling of this compound with aldehydes. acs.org This process allows for the formation of a new C-C bond between the benzylic carbon of this compound and the carbonyl carbon of an aldehyde, leading to the synthesis of functionalized ketones. acs.org The reaction is typically mediated by an iridium-based photocatalyst in conjunction with a nickel co-catalyst. acs.org
The Giese reaction, a radical-based transformation, has also been adapted for the C–H functionalization of this compound. nih.gov In a photocatalytic approach, an electron acceptor catalyst activates the benzylic C–H bond, enabling its addition to an electron-deficient alkene. nih.gov This method has been successfully applied to the reaction of this compound, producing the alkylated product in high yield. nih.gov
These examples underscore the significant strides made in the selective C–H functionalization of this compound, leveraging different catalytic platforms to achieve a range of valuable chemical transformations.
Research Findings on C–H Functionalization of this compound
The following table summarizes key research findings for the C–H functionalization of this compound, detailing the reaction type, catalytic system, and outcomes.
| Reaction Type | Catalytic System | Reagents | Product | Yield | Reference |
| Benzylic Carboxylation | 4CzIPN (photosensitizer), iPr3SiSH (HAT catalyst) | CO2, Blue LEDs | 2-(4-methoxyphenyl)propanoic acid | 65% | uni-regensburg.de |
| Benzylic Alkylation | Engineered Heme Protein (P411-CHF) | Ethyl diazoacetate | Ethyl 2-(4-methoxyphenyl)butanoate | High Turnover | google.com |
| Dehydrogenative Coupling | (Ir[dF(CF3)ppy]2(dtbpy))PF6, NiBr2(dme), dtbpy | 7-hydroxycitronellal | Functionalized Ketone | 59% | acs.org |
| Giese Reaction | 4-nitrophthalonitrile (photocatalyst) | Benzylidenemalononitrile | Alkylated Product | 87% | nih.gov |
Q & A
Q. What criteria should guide the inclusion of this compound data in meta-analyses or systematic reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
